N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Description
This compound is a thiazole-based derivative featuring a 3,4-difluorophenyl carbamoyl group and a 3,5-dimethoxybenzamide moiety. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and carboxamide coupling, as inferred from analogous synthetic pathways for structurally related thiazoles . The 1,3-thiazole core is critical for bioactivity, with substitutions (e.g., fluorine, methoxy groups) influencing solubility, metabolic stability, and target binding. Spectral characterization (IR, NMR, MS) confirms its structure, particularly the absence of νS-H bands (~2500–2600 cm⁻¹) and presence of νC=O (~1663–1682 cm⁻¹) and νNH (~3150–3414 cm⁻¹) vibrations, consistent with thiazole tautomers .
Properties
IUPAC Name |
N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O4S/c1-28-14-5-11(6-15(9-14)29-2)19(27)25-20-24-13(10-30-20)8-18(26)23-12-3-4-16(21)17(22)7-12/h3-7,9-10H,8H2,1-2H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJFSEXHYNRBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazole Derivatives
The compound’s uniqueness lies in its 3,4-difluorophenyl and 3,5-dimethoxybenzamide substituents. Key analogs include:
Key Observations :
- Methoxy Substitutions: The 3,5-dimethoxybenzamide moiety increases lipophilicity compared to non-substituted benzamides, which may influence membrane permeability .
Physicochemical and Spectral Comparisons
- IR Spectroscopy :
- NMR Data :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
